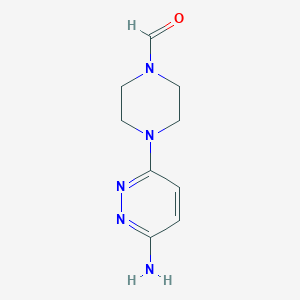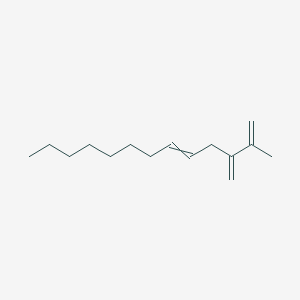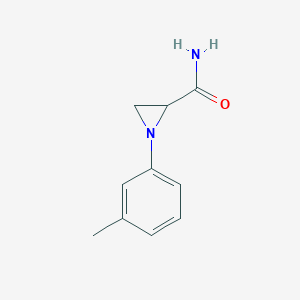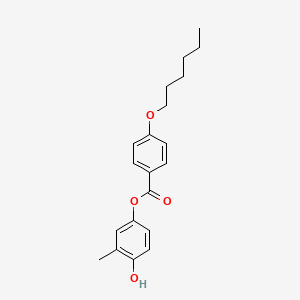
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with an aminopyridazine group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common method starts with the iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine. This intermediate then undergoes a coupling reaction to form the desired product . Another method involves reacting 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and hydrogenation catalytic reduction .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and cost-effectiveness. The method involves using 5-bromo-2-nitropyridine and piperazine as starting materials in a mixed solvent of alcohol and water. The reaction is catalyzed by acid, followed by Boc protection and catalytic hydrogenation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(6-Carboxypyridazin-3-yl)piperazine-1-carbaldehyde
Reduction: 4-(6-Aminopyridazin-3-yl)piperazine-1-methanol
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For example, in anti-tubercular research, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Uniqueness
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde is unique due to its aldehyde functional group, which provides additional reactivity compared to similar compounds. This makes it a versatile intermediate for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C9H13N5O |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-(6-aminopyridazin-3-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H13N5O/c10-8-1-2-9(12-11-8)14-5-3-13(7-15)4-6-14/h1-2,7H,3-6H2,(H2,10,11) |
Clé InChI |
OUNUXDJRQMVHMU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)C2=NN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one](/img/structure/B12632664.png)
![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B12632676.png)

![4-methoxy-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12632689.png)
![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole](/img/structure/B12632705.png)


![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)

![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
